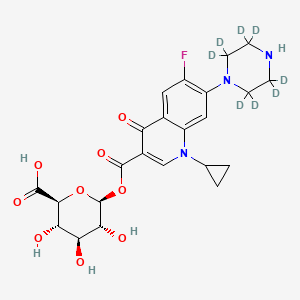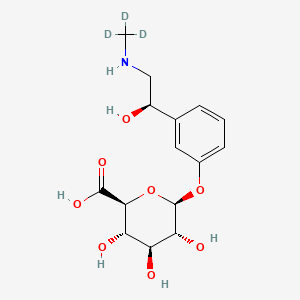
Phenylephrine glucuronide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylephrine glucuronide-d3 is a deuterium-labeled derivative of phenylephrine glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure of phenylephrine glucuronide allows for the precise quantitation and tracing of the compound during pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenylephrine glucuronide-d3 involves the deuteration of phenylephrine glucuronideThe reaction conditions for deuteration often involve the use of deuterium gas or deuterated reagents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the purity of the final product. Quality control measures are implemented to verify the incorporation of deuterium atoms and the overall purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Phenylephrine glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Aplicaciones Científicas De Investigación
Phenylephrine glucuronide-d3 is widely used in scientific research for various applications:
Chemistry: It serves as a tracer in studies involving the metabolic pathways of phenylephrine and its derivatives.
Biology: The compound is used to investigate the biological effects and interactions of phenylephrine in cellular and animal models.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: The compound is utilized in the development and testing of new pharmaceuticals, particularly those involving deuterium-labeled compounds
Mecanismo De Acción
Phenylephrine glucuronide-d3 exerts its effects through the same mechanism as phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells. The activation of these receptors triggers a cascade of intracellular signaling pathways, resulting in the contraction of blood vessels .
Comparación Con Compuestos Similares
Phenylephrine glucuronide-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantitation in research studies. Similar compounds include:
Phenylephrine glucuronide: The non-deuterated form of phenylephrine glucuronide.
Phenylephrine sulfate: Another metabolite of phenylephrine, which undergoes sulfate conjugation.
Phenylephrine: The parent compound, which is widely used as a decongestant and vasopressor
This compound stands out due to its application in advanced pharmacokinetic and metabolic studies, providing valuable insights into the behavior of phenylephrine and its derivatives in biological systems .
Propiedades
Fórmula molecular |
C15H21NO8 |
|---|---|
Peso molecular |
346.35 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(1R)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9-,10-,11-,12+,13-,15+/m0/s1/i1D3 |
Clave InChI |
DMVJUYDQYGHJIC-HGEUREDWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])NC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canónico |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


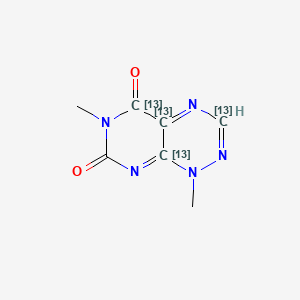
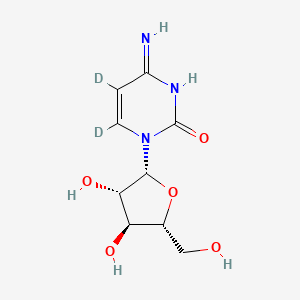

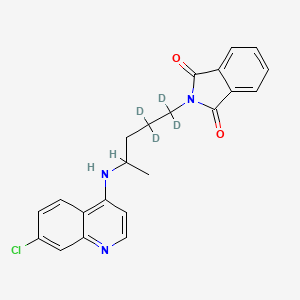
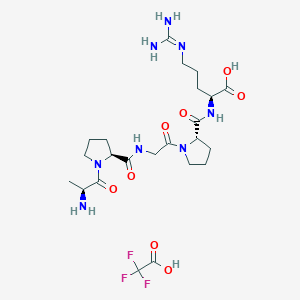
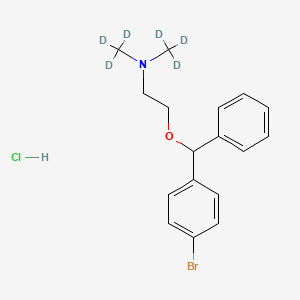

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
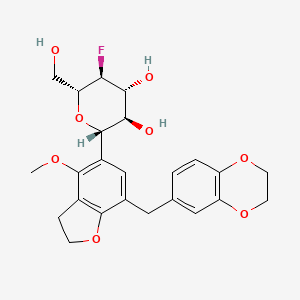
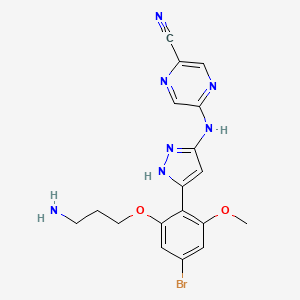

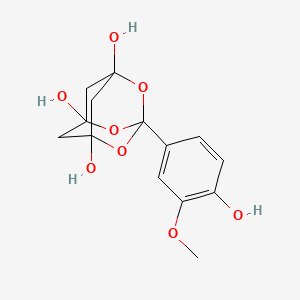
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
